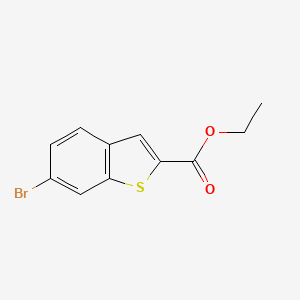

Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Description

Ethyl 6-bromo-1-benzothiophene-2-carboxylate (CAS 105191-64-8) is a brominated benzothiophene derivative featuring a fused aromatic heterocyclic core. The compound consists of a benzothiophene ring system substituted with a bromine atom at the 6-position and an ethyl ester group at the 2-position. This structure places it within the broader class of 5-membered heterocycles, which are pivotal in pharmaceutical and materials chemistry due to their electronic and steric properties .

The ethyl ester moiety enhances solubility in organic solvents, making it a versatile intermediate in synthetic organic chemistry. For example, it serves as a precursor to 6-bromo-1-benzothiophene-2-carboxylic acid, a critical building block for drug discovery, as demonstrated in its hydrolysis under basic conditions (e.g., KOH/THF) with a 93.5% yield . Its bromine substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), positioning it as a key substrate for generating diverse bioactive molecules or functional materials.

Propriétés

IUPAC Name |

ethyl 6-bromo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2S/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZMCEMVNKFVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544017 | |

| Record name | Ethyl 6-bromo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105191-64-8 | |

| Record name | Ethyl 6-bromo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Reagents

Stepwise Synthesis Procedure

Deprotonation of Ethyl 2-mercaptoacetate:

Sodium hydride (1.41 g, 35.32 mmol) is washed with hexanes and then suspended in DMSO (30 mL). Ethyl 2-mercaptoacetate (3.54 g, 29.43 mmol) is added, and the mixture is stirred for 10 minutes to generate the thiolate anion.Nucleophilic Aromatic Substitution:

4-Bromo-2-fluorobenzaldehyde (4.78 g, 23.55 mmol) is introduced to the reaction mixture. The fluorine atom, being a good leaving group, is displaced by the thiolate, forming an intermediate benzothiophene ring system. The reaction is stirred for 15 minutes.Cyclization and Ester Formation:

The intermediate undergoes intramolecular cyclization to form the benzothiophene core. The reaction is then quenched with ice-water (100 g), and the product is extracted using chloroform.Purification and Yield:

The crude product is purified, typically by recrystallization or chromatography, yielding this compound with an approximate yield of 86%.

Reaction Parameters and Optimization

| Parameter | Condition | Notes |

|---|---|---|

| Sodium hydride amount | 1.41 g (35.32 mmol) | Washed with hexanes before use |

| Solvent | Dimethyl sulfoxide (DMSO) | 30 mL |

| Reaction temperature | Ambient to slightly elevated | Stirring times: 10 min (deprotonation), 15 min (substitution) |

| Quenching agent | Ice-water | 100 g |

| Extraction solvent | Chloroform (CHCl3) | Multiple extractions for purity |

| Yield | ~86% | High efficiency for this synthetic route |

While the above method is the most cited, alternative routes may involve:

Bromination of 1-benzothiophene-2-carboxylic acid derivatives followed by esterification with ethanol under acidic conditions to yield the ethyl ester. However, this method is more commonly applied for positional isomers like Ethyl 5-Bromo-1-benzothiophene-2-carboxylate and may require careful control to achieve bromination at the 6-position.

Industrial scale synthesis may utilize continuous flow reactors and automated bromination/esterification processes to improve yield and reproducibility, although detailed industrial protocols are proprietary and less publicly documented.

Stock Solution Preparation and Solubility

For research and formulation purposes, this compound is often prepared as stock solutions in solvents such as DMSO. The following table summarizes typical stock solution preparations based on compound mass and desired molarity:

| Amount of Compound (mg) | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |

|---|---|---|---|

| 1 | 3.5068 | 0.7014 | 0.3507 |

| 5 | 17.534 | 3.5068 | 1.7534 |

| 10 | 35.068 | 7.0136 | 3.5068 |

These solutions are prepared by dissolving the specified amount of compound in the indicated volume of solvent, commonly DMSO, ensuring complete dissolution by vortexing, ultrasound, or mild heating.

Summary of Key Research Findings

The nucleophilic aromatic substitution of 4-bromo-2-fluorobenzaldehyde with ethyl 2-mercaptoacetate under basic conditions in DMSO is a rapid and efficient method to synthesize this compound with high yield (~86%).

The reaction is sensitive to moisture and requires careful handling of sodium hydride and anhydrous solvents.

Purification typically involves aqueous quenching and organic extraction, followed by chromatographic techniques to ensure product purity.

Stock solution preparation protocols are well-established, facilitating downstream biological or chemical applications.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-Bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in Suzuki or Heck coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 6-bromo-1-benzothiophene-2-carboxylate is under investigation for its potential biological activities, including:

- Anticancer Activity : Compounds within the benzothiophene class have shown promise in inhibiting cancer cell proliferation. This compound may serve as a lead compound for developing novel anticancer agents.

- Antimicrobial Properties : Preliminary studies suggest that brominated benzothiophenes exhibit antimicrobial activity, potentially making this compound useful in developing new antibiotics.

Organic Synthesis

This compound is recognized for its utility as an intermediate in synthesizing various organic compounds. Its bromine substituent allows it to participate in:

- Suzuki-Miyaura Coupling Reactions : This reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the construction of more complex molecular architectures.

Materials Science

This compound has potential applications in developing organic electronic materials due to its unique electronic properties:

- Organic Semiconductors : The compound's structure may contribute to charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Analogous Brominated Benzothiophene Esters

Key Observations :

Halogen Position : Moving the bromine from the 6- to 4-position (CAS 93103-82-3) minimally alters molecular weight but significantly impacts electronic distribution and reactivity. The 6-bromo derivative’s para-substitution relative to the ester group may enhance conjugation, affecting its UV absorption or catalytic coupling efficiency .

However, ethyl esters generally offer better solubility in non-polar solvents .

Halogen Type and Additional Substituents : Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (CAS 227105-00-2) introduces chlorine and a methyl group, reducing molecular symmetry and possibly altering crystallization behavior, as seen in related benzothiazine derivatives .

Research Findings :

- Crystallography : Bromine’s position influences molecular packing. For instance, Ethyl 6-bromo derivatives may form denser crystals compared to 4-bromo analogues due to halogen bonding, as inferred from benzothiazine crystal studies .

- Bioactivity : Bromine at the 6-position (CAS 105191-64-8) is associated with enhanced binding to biological targets like enzyme active sites, as seen in kinase inhibitor scaffolds .

- Stability : Chlorine-substituted derivatives (e.g., CAS 227105-00-2) exhibit greater thermal stability, making them suitable for high-temperature applications .

Activité Biologique

Ethyl 6-Bromo-1-benzothiophene-2-carboxylate (Et 6-Br-BT-2-COOEt) is a compound of growing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and highlighting its structural features, mechanisms of action, and relevant case studies.

Structural Overview

This compound belongs to the class of benzothiophene derivatives. Its molecular structure includes a bromine atom at the 6-position of the benzothiophene ring and an ethyl ester functional group, which contributes to its unique reactivity and biological properties. The molecular formula is C₉H₈BrO₂S.

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₈BrO₂S |

| Bromine Position | 6-position on the benzothiophene ring |

| Functional Group | Ethyl ester |

| Class | Benzothiophene derivatives |

Anticancer Potential

There is emerging evidence suggesting that this compound may serve as a precursor for synthesizing anticancer agents. Related compounds in the benzothiophene family have been reported to exhibit cytotoxicity against various cancer cell lines, indicating potential pathways for therapeutic development . The presence of the bromine atom may enhance its reactivity towards biological molecules involved in cancer progression.

The biological activity of Et 6-Br-BT-2-COOEt can be attributed to its interaction with specific molecular targets within cells. The bromine atom and ethyl ester group are believed to play significant roles in its reactivity. The compound may engage in nucleophilic substitution reactions, allowing it to modify enzyme activities or receptor functions crucial for microbial growth or cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy Study : A study focused on related benzothiophene derivatives demonstrated MIC values ranging from 2–64 µg/mL against multidrug-resistant strains. This suggests that further exploration of Et 6-Br-BT-2-COOEt could yield promising results in combating resistant bacterial infections .

- Cytotoxicity Assessment : In vitro tests on structurally similar compounds revealed significant cytotoxic effects against human cancer cell lines. These findings underscore the need for targeted research on Et 6-Br-BT-2-COOEt's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-Bromo-1-benzothiophene-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via a multi-step procedure involving halogenation and esterification. For example, bromination of a benzothiophene precursor using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C, followed by esterification with ethyl chloroformate in the presence of a base like pyridine. Reaction progress is monitored via TLC, and purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient .

- Key Data : Yield optimization (typically 60–75%) and purity (>95%) are confirmed by HPLC and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in CDCl₃ or DMSO-d₆) identify proton environments and carbon frameworks. The bromine atom induces deshielding in adjacent protons (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry, bond lengths (e.g., C–Br: ~1.89 Å), and intermolecular interactions (e.g., π-π stacking) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 325.0) .

Advanced Research Questions

Q. How can SHELX software resolve discrepancies in crystallographic data for halogenated benzothiophene derivatives?

- Methodological Answer : SHELXL refines crystal structures by iteratively adjusting atomic coordinates and thermal parameters. For brominated compounds:

Input initial structure from SHELXD or direct methods.

Assign anisotropic displacement parameters for Br atoms due to their high electron density.

Resolve disorder using PART instructions and constrain equivalent bonds (e.g., C–Br bond length to 1.89 ± 0.02 Å).

Validate refinement via R-factor convergence (<5%) and analysis of residual electron density maps .

- Data Contradiction Example : Discrepancies in Br positioning may arise from thermal motion; compare multiple refinement cycles and cross-validate with DFT calculations .

Q. What challenges arise in analyzing the electronic effects of the bromo substituent using X-ray crystallography?

- Methodological Answer :

- Electron Density Maps : Bromine’s high electron density can obscure adjacent atoms, requiring high-resolution data (≤0.8 Å) for accurate modeling.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. Br···π contacts) to assess steric/electronic impacts.

- Theoretical Validation : Compare experimental bond angles (e.g., C–S–C in benzothiophene: ~92°) with DFT-optimized geometries to identify electronic distortions .

- Table : Example crystallographic data for halogenated analogs:

| Parameter | This compound | Ethyl 4-(3-Bromophenyl) analog |

|---|---|---|

| Space Group | P2₁/c | P-1 |

| C–Br Bond Length (Å) | 1.89 | 1.87 |

| R-factor (%) | 4.2 | 3.8 |

Q. How to optimize reaction conditions for derivatization of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, or XPhos Pd G3 in Suzuki-Miyaura couplings with aryl boronic acids. Monitor yields via GC-MS.

- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) for sterically hindered substrates.

- Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction time from 24h to 2h .

- Critical Analysis : Contradictory yields (e.g., 50% in DMF vs. 70% in toluene) may arise from solvent coordination to Pd catalysts, affecting oxidative addition rates.

Methodological Best Practices (Based on )

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.